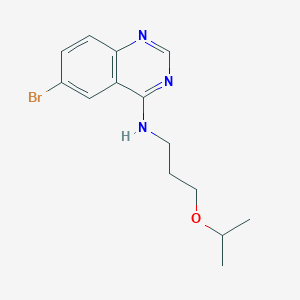
6-bromo-N-(3-isopropoxypropyl)-4-quinazolinamine
Vue d'ensemble
Description
6-bromo-N-(3-isopropoxypropyl)-4-quinazolinamine is a useful research compound. Its molecular formula is C14H18BrN3O and its molecular weight is 324.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 323.06332 g/mol and the complexity rating of the compound is 265. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activity
Chemical Synthesis and Anticipated Biological Activity : Research has explored the reactions of related bromo-quinazolinone derivatives towards mono- and di-dentate nitrogen nucleophiles, yielding compounds with expected biological activity. This includes the synthesis of dynamic benzoxazinones and quinazolinones, highlighting the versatility of these compounds in chemical reactions and their potential in drug discovery (El-hashash et al., 2016).
Anti-inflammatory and Analgesic Screening : Novel series of bromo-quinazolinone derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Certain compounds exhibited significant activity, showcasing the therapeutic potential of bromo-quinazolinone derivatives in treating pain and inflammation (Eweas et al., 2012).
Antifungal Bioactivity : The antifungal effects of a similar compound, 6-bromo-4-ethoxyethylthio quinazoline, against plant pathogenic fungi were evaluated, demonstrating potent antifungal activities. This highlights the potential application of bromo-quinazolinone derivatives as antifungal agents (Liu & Huang, 2011).
Antimicrobial Study : The synthesis and antimicrobial activity of new pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives, including bromo-quinazolinone compounds, were explored. These studies indicate the significance of structural modification in enhancing biological activity, offering a pathway for the development of new antimicrobial agents (Raval, Desai, & Desai, 2012).
Synthetic Methodologies and Applications
Microwave Irradiation and Solvent-Free Synthesis : The efficiency of microwave irradiation and solvent-free conditions in the synthesis of bromo-quinazolinone derivatives demonstrates the advancement in green chemistry methodologies. This approach not only simplifies the synthesis process but also contributes to the development of environmentally friendly chemical synthesis techniques (Mohammadi & Hossini, 2011).
Telescoping Process for Key Intermediate Synthesis : An improved synthetic route for a key intermediate, crucial in drug discovery, showcases the importance of process optimization in pharmaceutical manufacturing. By reducing the number of isolation processes, the efficiency and yield of the synthesis were significantly enhanced (Nishimura & Saitoh, 2016).
Propriétés
IUPAC Name |
6-bromo-N-(3-propan-2-yloxypropyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrN3O/c1-10(2)19-7-3-6-16-14-12-8-11(15)4-5-13(12)17-9-18-14/h4-5,8-10H,3,6-7H2,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWTYHGIASTYFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC1=NC=NC2=C1C=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(4-BROMO-2-THIENYL)CARBONYL]AMINO}-N~3~,1-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4624918.png)
![Ethyl 1-(2-oxo-2-{3-oxo-2-[2-oxo-2-(phenylamino)ethyl]piperazin-1-yl}ethyl)piperidine-4-carboxylate](/img/structure/B4624924.png)
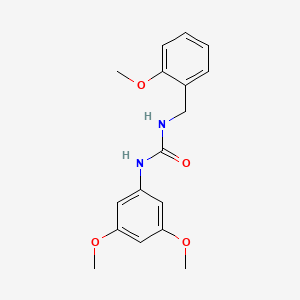
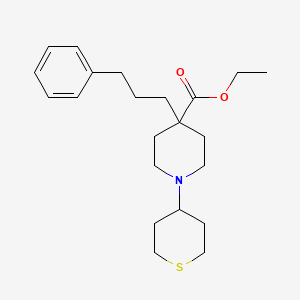
![2-{[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]thio}pyrimidine](/img/structure/B4624940.png)
![3-PHENYL-N~4~-(3-PYRIDYLMETHYL)-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE](/img/structure/B4624948.png)
![3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1-(4-PHENYLPIPERAZIN-1-YL)PROPAN-1-ONE](/img/structure/B4624961.png)
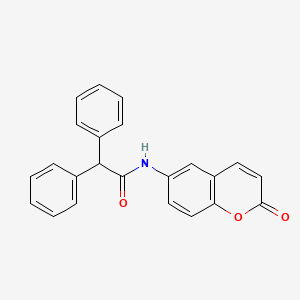
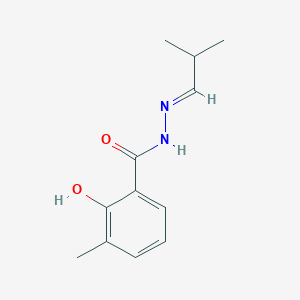
![isopropyl 2-{[2-cyano-3-(2-methoxy-1-naphthyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4624980.png)
![N-allyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carbothioamide](/img/structure/B4624987.png)
![3-[5-[(Z)-2-cyano-3-(4-methoxyanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoic acid](/img/structure/B4624990.png)
![N-(2-chloro-5-nitrophenyl)-2-cyano-3-{4-methoxy-3-[(2-naphthyloxy)methyl]phenyl}acrylamide](/img/structure/B4625005.png)
![2-(3,4-dimethylphenoxy)-N-[4-(4-morpholinyl)benzyl]acetamide](/img/structure/B4625014.png)
